

An In-depth Technical Guide to Dimethyl Fluoromalonate (CAS 344-14-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl fluoromalonate*

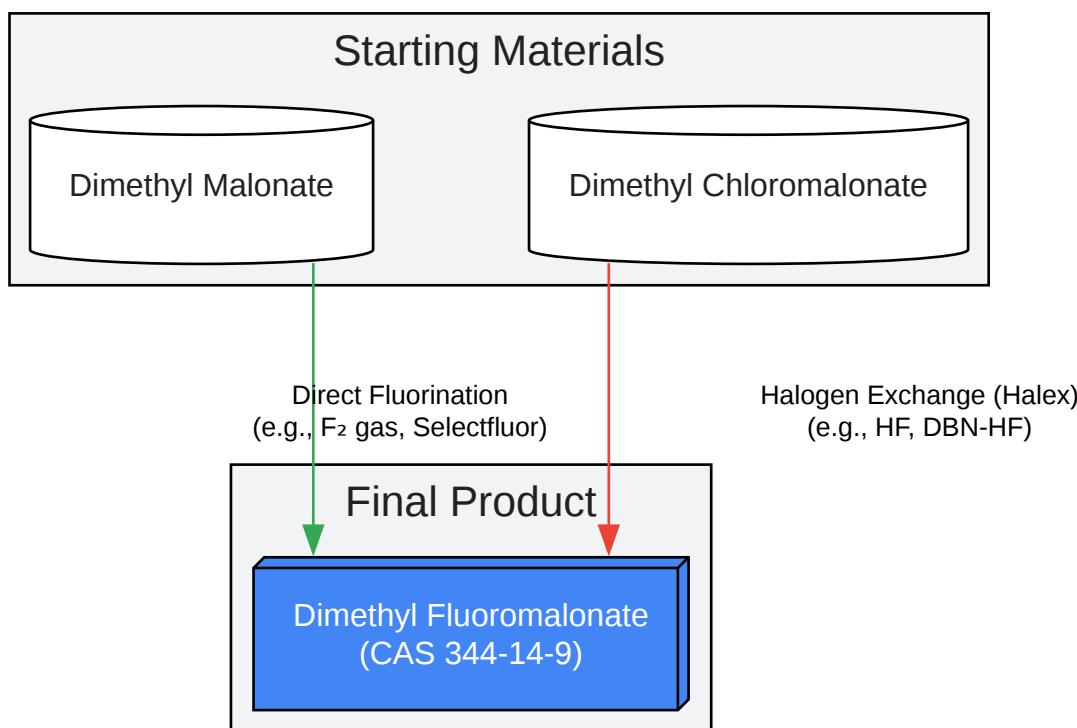
Cat. No.: *B1301775*

[Get Quote](#)

Introduction

Dimethyl fluoromalonate (CAS No. 344-14-9) is a fluorinated organic compound that serves as a crucial and versatile building block in modern organic synthesis.^[1] Its unique structure, featuring an active fluoromethylene group, makes it a highly valuable intermediate, particularly in the pharmaceutical, agrochemical, and materials science sectors.^{[1][2][3]} The presence of the fluorine atom allows for the strategic introduction of fluorine into complex molecules, which can significantly enhance properties such as metabolic stability, binding affinity, and lipophilicity.^{[4][5]} This technical guide provides a comprehensive overview of **Dimethyl fluoromalonate**, detailing its properties, synthesis protocols, chemical reactivity, applications, and safety considerations for researchers, scientists, and drug development professionals.

Chemical and Physical Properties


Dimethyl fluoromalonate is a colorless liquid or a white to light yellow crystalline powder.^{[1][6]} ^[7] It is characterized by a molecular formula of $C_5H_7FO_4$ and a molecular weight of approximately 150.11 g/mol .^[1] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	344-14-9	[6] [7]
Molecular Formula	C ₅ H ₇ FO ₄	[1] [6]
Molecular Weight	150.11 g/mol	[1] [8]
Appearance	White to light yellow crystal powder or colorless liquid	[1] [6] [7]
Boiling Point	111-112 °C (at 45 Torr)	[1] [6]
Density	1.211 g/cm ³	[6]
Flash Point	38.4 °C	[6]
Refractive Index	~1.407	[9]
SMILES	COC(=O)C(C(=O)OC)F	[6]
InChI Key	ZVXHZSXYHFBIEW- UHFFFAOYSA-N	[6]

Synthesis and Manufacturing

The preparation of **Dimethyl fluoromalonate** can be achieved through several synthetic routes, most commonly involving the direct fluorination of dimethyl malonate or halogen exchange methods. The choice of method often depends on the scale, available reagents, and required purity.

General Synthesis Pathways for Dimethyl Fluoromalonate

[Click to download full resolution via product page](#)

A diagram illustrating common synthetic routes to **Dimethyl fluoromalonate**.

Experimental Protocols

Protocol 1: Direct Fluorination using Fluorine Gas

This method, adapted from documented procedures, involves the selective conversion of a C-H bond to a C-F bond using elemental fluorine.[7][10]

- Reagents and Equipment:

- Dimethyl malonate (0.15 mol)
- Cu(NO₃)₂·2.5H₂O (15 mmol)
- Acetonitrile (85 mL)
- Fluorine gas (20% v/v in N₂)

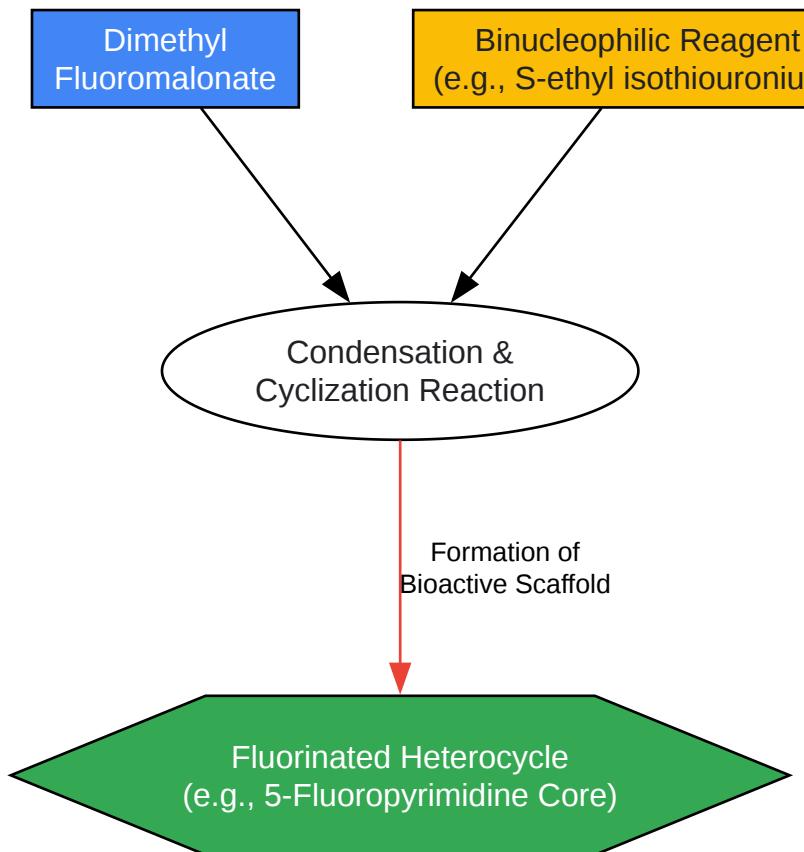
- Reaction vessel equipped with an overhead stirrer, gas inlet, and temperature control.
- Standard workup and purification apparatus.
- Procedure:
 - Dissolve dimethyl malonate (19.8 g, 0.15 mol) and Cu(NO₃)₂·2.5H₂O (3.50 g, 15 mmol) in acetonitrile (85 mL) within the reaction vessel.[10]
 - Cool the mixture to 0–5 °C and commence stirring at approximately 650 rpm.[10]
 - Purge the system with nitrogen gas for 5 minutes.[10]
 - Introduce fluorine gas (20% v/v in N₂) at a flow rate of 50 mL/min for approximately 7 hours.[10]
 - After the reaction period, purge the system again with nitrogen for 20 minutes to remove residual fluorine gas.[10]
 - Remove the solvent in vacuo.[10]
 - Partition the residue between water (30 mL) and ethyl acetate (20 mL).[10]
 - Extract the aqueous phase with ethyl acetate (2 x 20 mL).[10]
 - Combine the organic layers, wash with saturated brine (20 mL), and dry over anhydrous sodium sulphate.[10]
 - Evaporate the solvent under reduced pressure to yield Dimethyl 2-fluoromalonate as a colorless oil.[10]

Protocol 2: Halogen Exchange (Halex) Method (Conceptual)

This protocol is based on the principles described for the synthesis of related dialkyl fluoromalonates, such as the diethyl ester, via a halogen exchange reaction from a chloro-precursor.[11]

- Reagents and Equipment:

- Dimethyl chloromalonate
- Fluorinating agent (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) complexed with HF)
- Solvent (if necessary)
- Reaction vessel with heating and stirring capabilities.
- Procedure:
 - Charge the reaction vessel with the fluorinating agent (e.g., DBN and HF).[11]
 - Slowly add dimethyl chloromalonate to the mixture while stirring.[11]
 - Heat the reaction mixture to a specified temperature (e.g., 80 °C) and maintain for several hours (e.g., 12h) to ensure complete conversion.[11]
 - Upon completion, cool the reaction mixture and perform a quench/hydrolysis step.[11]
 - Extract the product into a suitable organic solvent.[11]
 - Dry the organic phase over a drying agent like sodium sulfate.[11]
 - Remove the solvent under reduced pressure to isolate the crude product, which can be further purified if necessary.[11]


Chemical Reactivity and Applications

Dimethyl fluoromalonate is a highly reactive molecule due to the electron-withdrawing fluorine atom, which increases the acidity of the adjacent C-H proton.[1] This property makes it an excellent substrate for various C-C bond-forming reactions. It readily undergoes reactions such as Michael additions, alkylations, and condensations, making it a potent source of the fluorinated moiety in complex organic synthesis.[1][12]

Its primary application is as an intermediate in the synthesis of high-value chemicals, especially for the life sciences.[13] It is extensively used to produce fluorinated heterocyclic compounds, which are common structural motifs in pharmaceuticals.[13] Notable examples include the

synthesis of 5-fluoropyrimidine and 3-fluoroquinoline derivatives, which have been investigated as novel antibacterial drug candidates.[13]

Role of Dimethyl Fluoromalonate in Heterocycle Synthesis

[Click to download full resolution via product page](#)

Logical workflow for synthesizing fluorinated heterocycles.

The incorporation of fluorine via **Dimethyl fluoromalonate** is a key strategy in drug design to modulate a molecule's pharmacokinetic profile. Its broader applications extend to the synthesis of agrochemicals and advanced materials where enhanced stability and specific electronic properties are desired.[3]

Safety and Handling

Dimethyl fluoromalonate is a hazardous chemical that must be handled with appropriate safety precautions. It is classified as toxic and corrosive.[1][6] Contact can cause severe skin

burns and eye damage.[14] It is also harmful if swallowed, inhaled, or absorbed through the skin.[14][15]

Hazard Type	GHS Classification and Statements	Source(s)
Acute Toxicity	H301: Toxic if swallowed H311: Toxic in contact with skin H331: Toxic if inhaled	[14]
Skin Corrosion	H314: Causes severe skin burns and eye damage	[14]
Pictograms	Danger	[14]
Safety Phrases	S26: In case of contact with eyes, rinse immediately... S36/37/39: Wear suitable protective clothing, gloves, eye/face protection S45: In case of accident or if you feel unwell, seek medical advice...	[6][7]

- Engineering Controls: All operations involving this compound should be conducted in a well-ventilated chemical fume hood.[15]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and appropriate laboratory clothing.[15]
- Handling: Handle only under the close supervision of personnel qualified in managing potentially hazardous chemicals. Avoid contact with heat, flames, and sparks.[15] Keep away from oxidizing agents.[15]
- Storage: Store in a cool, refrigerated place in tightly closed vessels.[15]
- First Aid: In case of skin contact, immediately wash with copious amounts of water for at least 15 minutes.[15] For eye contact, flush immediately and seek medical attention. If

inhaled, move to fresh air. If ingested, wash out the mouth with water and seek immediate medical attention.[15]

- Disposal: Dispose of waste material in accordance with national and regional regulations through a licensed disposal authority.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kaibangchem.com [kaibangchem.com]
- 2. 344-14-9 Cas No. | Dimethyl 2-fluoromalonate | Apollo [store.apolloscientific.co.uk]
- 3. Diethyl Fluoromalonate In-depth Market Research Report - Hopewell Life Sciences [hopewell-life.com]
- 4. nbinno.com [nbino.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 344-14-9 | CAS DataBase [m.chemicalbook.com]
- 8. 344-14-9|Dimethyl 2-fluoromalonate|BLD Pharm [bldpharm.com]
- 9. 氟代丙二酸二乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Dimethyl fluoromalonate | 344-14-9 [chemicalbook.com]
- 11. CN102557937A - Preparation method for diethyl fluoromalonate - Google Patents [patents.google.com]
- 12. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dimethyl fluoromalonate | C5H7FO4 | CID 2737111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dimethyl fluoromalonate | CAS#:344-14-9 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethyl Fluoromalonate (CAS 344-14-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301775#dimethyl-fluoromalonate-cas-number-344-14-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com